3-氯丙基三氯化锗

描述

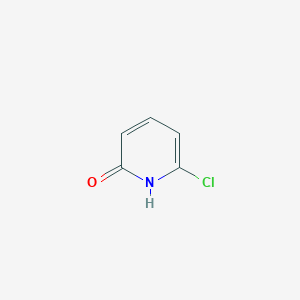

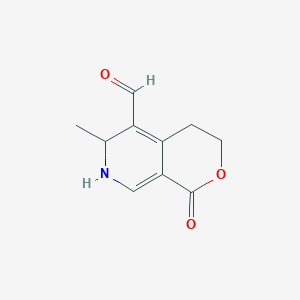

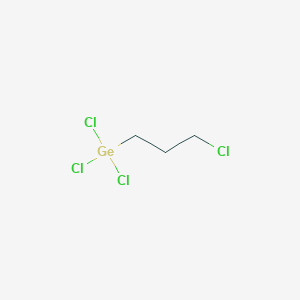

3-Chloropropyltrichlorogermane is a germanium-based compound that has been studied for its interesting chemical properties and reactions. The compound is known to undergo thermal disproportionation, giving allyltrichlorogermane as the main product when heated above 180°C. This reaction is indicative of the lability of both Ge-Cl and Ge-C bonds, as well as the remote carbon-chlorine bond in the molecule .

Synthesis Analysis

The synthesis of germanium compounds, including those related to 3-chloropropyltrichlorogermane, often involves reactions with chlorogermanes. For instance, chlorotrimethylgermane and dichlorodimethylgermane can react with trichlorosilane and triethylamine to provide trichlorosilylgermanes in fair yields as distillable liquids. These reactions can lead to the formation of novel compounds such as (Me3Ge)2Si(SiCl3)2 . Although not directly synthesizing 3-chloropropyltrichlorogermane, these methods provide insight into the types of reactions germanium compounds can undergo.

Molecular Structure Analysis

The molecular structure of germanium compounds similar to 3-chloropropyltrichlorogermane has been determined using techniques such as gas-phase electron diffraction (GED) and theoretical calculations. For example, trimethylchlorogermane, a related compound, has been found to have C-3v symmetry with staggered conformations for the methyl groups. The bond lengths and angles have been precisely measured, providing a detailed understanding of the molecular geometry .

Chemical Reactions Analysis

3-Chloropropyltrichlorogermane participates in various chemical reactions due to its reactive chloro and germanium moieties. The compound can be used to generate functional organolithium reagents, such as 3-chloro-1-lithiopropene, which can react with alkylboronates to produce 3-alkylprop-1-en-3-ols in good yields. These reactions are versatile and can incorporate a wide range of alkyl groups . Additionally, trichloropropyl compounds can be used to synthesize various olefins and diynes, demonstrating the utility of these germanium-containing reagents in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloropropyltrichlorogermane and related compounds are influenced by their molecular structure. The bond lengths and angles determine the shape and reactivity of the molecules. For instance, the conformational structure of gaseous 3-chloropropanoyl chloride, a compound with structural similarities, has been extensively studied, revealing the presence of multiple low-energy conformers in the gas phase. These studies provide valuable information on the behavior of these molecules under different conditions .

科学研究应用

热不均化:3-氯丙基三氯化锗在180°C以上发生热不均化反应,生成烯丙基三氯化锗。这个过程涉及到Ge-Cl和Ge-C键的活性,以及远程碳-氯键 (Boudjouk, 1975)。

氯化锗的三氯硅基化:氯化三甲基锗和二氯二甲基锗可以与三氯硅烷和三乙胺反应,形成三氯硅基锗化合物。这个反应在新型固体化合物的合成中具有重要意义,X射线衍射已用于确认这些化合物的结构 (Müller et al., 1999)。

六叔丁基二锗和六叔丁基环三锗的形成:从叔丁基二氯化锗中进行卤素还原消除得到这些化合物,这些化合物以迄今为止分子中最长的Ge-Ge和Ge-C键而著称。尽管键长极端,它们的热稳定性和溶剂解离稳定性是一个重要发现 (Weidenbruch et al., 1988)。

从氯化铯三氯化锗酸盐(II)制备有机三氯化锗:研究改进了从氯化铯三氯化锗酸盐(II)制备RGeCl3化合物的方法。这包括了叔丁基三氯化锗和丙基三氯化锗的制备和表征,为这些反应中涉及的机制提供了见解 (Poskozim, 1968)。

环境中的氯氟甲烷:这项研究提供了关于大气中氯氟甲烷(包括三氯氟甲烷和二氯二氟甲烷)的光化学过程的见解,以及它们对臭氧层和全球变暖潜力的影响。该研究涵盖了各种方面,包括光解离机制、大气扩散模型以及臭氧层中的链式反应 (Rowland & Molina, 1975)。

手性环氧氯丙烷的合成:来自Caldariomyces fumago的氯过氧化酶催化3-氯丙烯的不对称环氧化反应,导致(R)-环氧氯丙烷的合成。这个过程在磷酸盐缓冲液/离子液体混合物中得到优化,突出了离子液体在增强手性合成效率中的作用 (Wu et al., 2010)。

安全和危害

作用机制

Target of Action

Organochlorogermanes, a class of compounds to which 3-chloropropyltrichlorogermane belongs, are known to react with water to form hydrochloric acid . This suggests that the compound may interact with water molecules in the body, leading to the production of hydrochloric acid.

Mode of Action

Based on its chemical properties, it can be inferred that the compound interacts with water molecules in the body to produce hydrochloric acid . This reaction could potentially lead to changes in the pH levels of the local environment, affecting various biochemical processes.

Pharmacokinetics

Given its reactivity with water, it is likely that the compound is rapidly metabolized in the body, leading to the production of hydrochloric acid . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The primary result of 3-Chloropropyltrichlorogermane’s action is the production of hydrochloric acid, which could potentially lead to local changes in pH . This could have various molecular and cellular effects, depending on the specific context and environment.

Action Environment

The action of 3-Chloropropyltrichlorogermane is likely influenced by various environmental factors. For instance, the presence of water is crucial for the compound’s reaction to produce hydrochloric acid . Additionally, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and the presence of other chemical substances.

属性

IUPAC Name |

trichloro(3-chloropropyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl4Ge/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFMCKNZBNFKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl4Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531922 | |

| Record name | Trichloro(3-chloropropyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19268-40-7 | |

| Record name | Trichloro(3-chloropropyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。